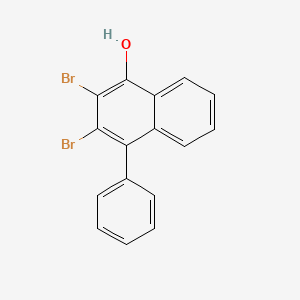
2,3-Dibromo-4-phenylnaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-4-phenylnaphthalen-1-ol is an organic compound that belongs to the class of naphthalenols It is characterized by the presence of two bromine atoms at the 2nd and 3rd positions, a phenyl group at the 4th position, and a hydroxyl group at the 1st position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-phenylnaphthalen-1-ol can be achieved through several methods. One common approach involves the selective electrophilic cyclization of ortho-carbonylarylacetylenols. In this method, ortho-alkynylarylketones are used as substrates, which can be prepared by Sonogashira coupling between 2-haloarylacetophenone and pent-4-yn-1-ol derivatives . The cyclization is typically conducted in the presence of a Brønsted acid or Bi(OTf)3 under heating conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-phenylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium amide (NaNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield naphthoquinone derivatives, while substitution of bromine atoms can lead to various substituted naphthalenes.
Scientific Research Applications
2,3-Dibromo-4-phenylnaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-phenylnaphthalen-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms and phenyl group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-1-naphthol: Similar structure but lacks the phenyl group at the 4th position.
4-Phenylnaphthalen-1-ol: Similar structure but lacks the bromine atoms at the 2nd and 3rd positions.
2,3-Dibromo-4-methylnaphthalen-1-ol: Similar structure but has a methyl group instead of a phenyl group at the 4th position.
Uniqueness
2,3-Dibromo-4-phenylnaphthalen-1-ol is unique due to the combination of bromine atoms, a phenyl group, and a hydroxyl group on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
77380-07-5 |
|---|---|
Molecular Formula |
C16H10Br2O |
Molecular Weight |
378.06 g/mol |
IUPAC Name |
2,3-dibromo-4-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C16H10Br2O/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16(19)15(14)18/h1-9,19H |
InChI Key |
FVRDGTKVRDAAOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















